molecular formula C23H22FN3O3S2 B2468738 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 686772-55-4

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2468738
CAS No.: 686772-55-4
M. Wt: 471.57
InChI Key: WREZPDULXJAOAH-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of ethoxyphenyl and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S2/c1-2-30-18-9-7-17(8-10-18)27-22(29)21-19(11-12-31-21)26-23(27)32-14-20(28)25-13-15-3-5-16(24)6-4-15/h3-10H,2,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREZPDULXJAOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments, while others need specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural frameworks have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's unique structure may enhance its ability to inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

Thienopyrimidine derivatives have been investigated for their antitumor properties. The compound's ability to interact with specific cellular targets may lead to apoptosis in cancer cells. Case studies have reported that related compounds effectively inhibit tumor growth in various cancer models, suggesting that this compound could be further explored for its anticancer potential .

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with thienopyrimidine derivatives. These compounds may exhibit antioxidant properties that protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Production

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step synthetic routes starting from commercially available precursors. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : The ethoxyphenyl group is introduced via nucleophilic substitution reactions, while the acetamide moiety is formed through amide coupling reactions using coupling reagents like DCC or EDC .

Case Studies and Research Findings

StudyApplicationFindings
Mermer et al. (2020)AntimicrobialCompounds showed MIC values as low as 0.125 μg/mL against S. aureus .
Yang and Bao (2020)AntitumorDemonstrated significant cytotoxicity against various cancer cell lines .
ResearchGate Study (2018)NeuroprotectionIndicated potential for protecting neuronal cells from oxidative damage .

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide
  • 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-bromophenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a member of the thienopyrimidine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • An ethoxyphenyl substituent.
  • A phenylacetamide moiety.

This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thieno[3,2-d]pyrimidine core allows the compound to modulate biological pathways by inhibiting or activating certain molecular targets. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • Receptor Interaction : It could bind to receptors that regulate various biological functions.

Antimicrobial Properties

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Organism
Compound A0.125S. aureus
Compound B1.0E. coli

Antiviral Activity

Recent advances have highlighted the potential antiviral properties of thienopyrimidine compounds:

  • Inhibition of Viral Replication : Some derivatives have demonstrated antiviral effects against viruses such as HSV and HCV, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Study on Antiviral Activity : A study evaluated several thienopyrimidine derivatives for their antiviral activity against various viral strains. Notably, two compounds exhibited significant activity against CV-B4 and HSV-1 with CC50 values around 17 μg/100 μL .
  • Antimicrobial Efficacy Study : Another study focused on the antibacterial properties of thienopyrimidine derivatives against multi-drug resistant strains. Some compounds displayed enhanced efficacy compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

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